

Moolooite: A Technical Guide to the Natural Occurrence and Properties of Copper Oxalate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Copperoxalate*

Cat. No.: *B15599428*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moolooite, a naturally occurring hydrated copper(II) oxalate ($\text{Cu}(\text{C}_2\text{O}_4)\cdot\text{nH}_2\text{O}$, where $\text{n} < 1$), is a rare secondary mineral of significant interest due to its unique formation in bioweathering environments. This technical guide provides a comprehensive overview of moolooite, detailing its natural occurrence, formation, and physicochemical properties. The document includes structured quantitative data, detailed experimental protocols for its characterization, and a visualization of its biogeochemical formation pathway, offering a valuable resource for researchers in mineralogy, geochemistry, and materials science.

Introduction

Moolooite is a rare, blue-green mineral first discovered in 1986 at Mooloo Downs station in Western Australia.^{[1][2][3]} It is a hydrated copper oxalate, a compound that has also been identified in various biological and environmental contexts, including within lichens growing on copper-bearing rocks.^[4] The formation of moolooite is a prime example of biomimicry, where biological processes directly influence the formation of minerals. This guide serves as a technical resource, consolidating the current knowledge on moolooite's properties and the experimental methodologies for its study.

Natural Occurrence and Formation

Moolooite is typically found as micro-concretionary crusts and powders in the cracks and solution cavities of weathering copper sulfide deposits.[\[2\]](#)[\[5\]](#)[\[6\]](#) Its formation is attributed to the interaction of copper-rich solutions with oxalic acid derived from biological sources.

Two primary pathways for its natural formation have been identified:

- Interaction with Guano: The type locality in Western Australia suggests formation from the reaction of copper sulfides with solutions derived from bird guano.[\[1\]](#)[\[2\]](#)[\[6\]](#)
- Lichen Bioweathering: Moolooite has been identified within the medulla of lichens growing on copper-mineralized rocks.[\[4\]](#) Certain lichens and fungi are known to secrete oxalic acid, which effectively leaches copper from the substrate, leading to the precipitation of copper oxalate.[\[6\]](#)[\[7\]](#)

A second significant occurrence of moolooite has been reported in the Sainte-Marie-aux-Mines silver mining district in the Vosges Mountains, France.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Physicochemical Properties

Moolooite possesses a distinct set of physical and chemical properties that are crucial for its identification and characterization.

Chemical Composition and Formula

The generalized chemical formula for moolooite is $\text{Cu}(\text{C}_2\text{O}_4) \cdot n(\text{H}_2\text{O})$, with the degree of hydration (n) being less than 1.[\[1\]](#) A more specific formula, $\text{Cu}(\text{C}_2\text{O}_4) \cdot 0.44\text{H}_2\text{O}$, has been determined from partial microchemical analysis.[\[5\]](#)[\[6\]](#) The water in moolooite is considered zeolitic, meaning it can be lost and regained without significant structural changes.[\[5\]](#)

Crystal Structure and Morphology

Moolooite crystallizes in the orthorhombic system.[\[1\]](#)[\[2\]](#) Due to the difficulty in obtaining single crystals of sufficient quality, its crystal structure has been primarily characterized by powder X-ray diffraction.[\[5\]](#)[\[8\]](#) The structure is believed to be composed of infinite ribbon-like chains of alternating copper(II) and oxalate ions.[\[5\]](#)[\[6\]](#)

Quantitative Data

This section summarizes the key quantitative data for moolooite and synthetic copper oxalate, presented in a clear, tabular format for easy comparison and reference.

Crystallographic Data

Parameter	Value	Reference
Crystal System	Orthorhombic	[1] [2] [7]
Space Group	Pnnm	[1]
Unit Cell Dimensions	$a = 5.35 \text{ \AA}$, $b = 5.63 \text{ \AA}$, $c = 2.56 \text{ \AA}$	[5] [6]
Calculated Density	3.43 g/cm ³	[2] [5] [6]

Solubility Data

Copper oxalate is characterized by its low solubility in water, a key factor in its precipitation in natural environments. Its solubility is, however, influenced by the pH of the surrounding medium.

Solvent/Condition	Solubility	Reference
Water	Largely insoluble	[5] [9]
Acidic Solutions	More soluble	[5]
Alkaline Solutions	Decreased solubility	[5]

Thermal Decomposition Data

The thermal decomposition of copper oxalate has been studied under various atmospheric conditions, revealing different end products.

Atmosphere	Decomposition Product(s)	Enthalpy Change (ΔH)	Reference
Inert (e.g., Nitrogen)	Copper metal (Cu)	$-9 \pm 2 \text{ kJ mol}^{-1}$	[1]
Oxidizing (e.g., Air)	Copper(II) oxide (CuO)	$-134 \pm 5 \text{ kJ mol}^{-1}$	[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study and characterization of moolooite and its synthetic analogues.

Synthesis of Hydrated Copper Oxalate (Moolooite Analogue)

This protocol describes a straightforward precipitation method for synthesizing hydrated copper oxalate in a laboratory setting.

Materials:

- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Potassium oxalate monohydrate ($\text{K}_2\text{C}_2\text{O}_4 \cdot \text{H}_2\text{O}$)
- Deionized water
- Beakers
- Stirring rod
- Heating plate
- Ice bath
- Buchner funnel and filter paper
- Vacuum flask

Procedure:**• Prepare Reactant Solutions:**

- Dissolve 2.5 g of copper(II) sulfate pentahydrate in 15 mL of deionized water in a 50 mL beaker.
- In a separate 100 mL beaker, dissolve 3.7 g of potassium oxalate monohydrate in 25 mL of deionized water.

• Precipitation:

- Gently heat both solutions to approximately 60°C.
- Slowly add the hot copper(II) sulfate solution to the hot potassium oxalate solution while stirring continuously. A blue precipitate of hydrated copper oxalate will form immediately.

• Crystallization and Cooling:

- Allow the mixture to cool to room temperature.
- To maximize crystal formation, place the beaker in an ice bath for 30 minutes.

• Filtration and Washing:

- Set up a vacuum filtration apparatus with a Buchner funnel and filter paper.
- Pour the cold suspension into the funnel and apply a vacuum to collect the precipitate.
- Wash the precipitate with two small portions of ice-cold deionized water to remove any soluble impurities.
- Finally, wash the precipitate with a small portion of ethanol to aid in drying.

• Drying:

- Carefully transfer the filtered precipitate to a watch glass and allow it to air dry at room temperature.

- The resulting blue-green powder is hydrated copper oxalate, an analogue of moolooite.

Powder X-ray Diffraction (XRD) Analysis

XRD is the primary technique for identifying the crystalline phases of moolooite and determining its unit cell parameters.

Instrumentation:

- A standard powder X-ray diffractometer with Cu K α radiation.

Sample Preparation:

- Grind a small amount of the moolooite sample or the synthesized copper oxalate into a fine powder using an agate mortar and pestle. This ensures random orientation of the crystallites.
- Mount the powdered sample onto a sample holder (e.g., a zero-background silicon wafer or a standard aluminum holder). Ensure the sample surface is flat and level with the holder's surface.

Data Collection:

- Place the sample holder into the diffractometer.
- Set the instrument parameters for data collection. Typical settings for mineral identification include:
 - 2 θ Range: 5° to 70°
 - Step Size: 0.02°
 - Dwell Time: 1-2 seconds per step
- Initiate the X-ray scan.

Data Analysis:

- The resulting diffraction pattern (a plot of intensity versus 2 θ) is then analyzed.

- Identify the positions (2θ values) and relative intensities of the diffraction peaks.
- Compare the experimental pattern with a reference database (e.g., the ICDD Powder Diffraction File) to confirm the identity of moolooite. The strongest diffraction lines for moolooite are expected at d-spacings of 3.88 Å (100%), 2.50 Å (30%), and 2.31 Å (25%).[\[5\]](#)
- For detailed structural analysis, perform Rietveld refinement on the diffraction data to refine the unit cell parameters and atomic positions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in moolooite, particularly the oxalate and water molecules.

Instrumentation:

- An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Place a small amount of the powdered moolooite or synthesized copper oxalate onto the ATR crystal.
- Apply pressure using the ATR's anvil to ensure good contact between the sample and the crystal.

Data Collection:

- Record the infrared spectrum, typically in the range of 4000 to 400 cm^{-1} .
- Collect a background spectrum of the empty ATR crystal before running the sample.
- The instrument will automatically ratio the sample spectrum to the background spectrum to produce an absorbance or transmittance spectrum.

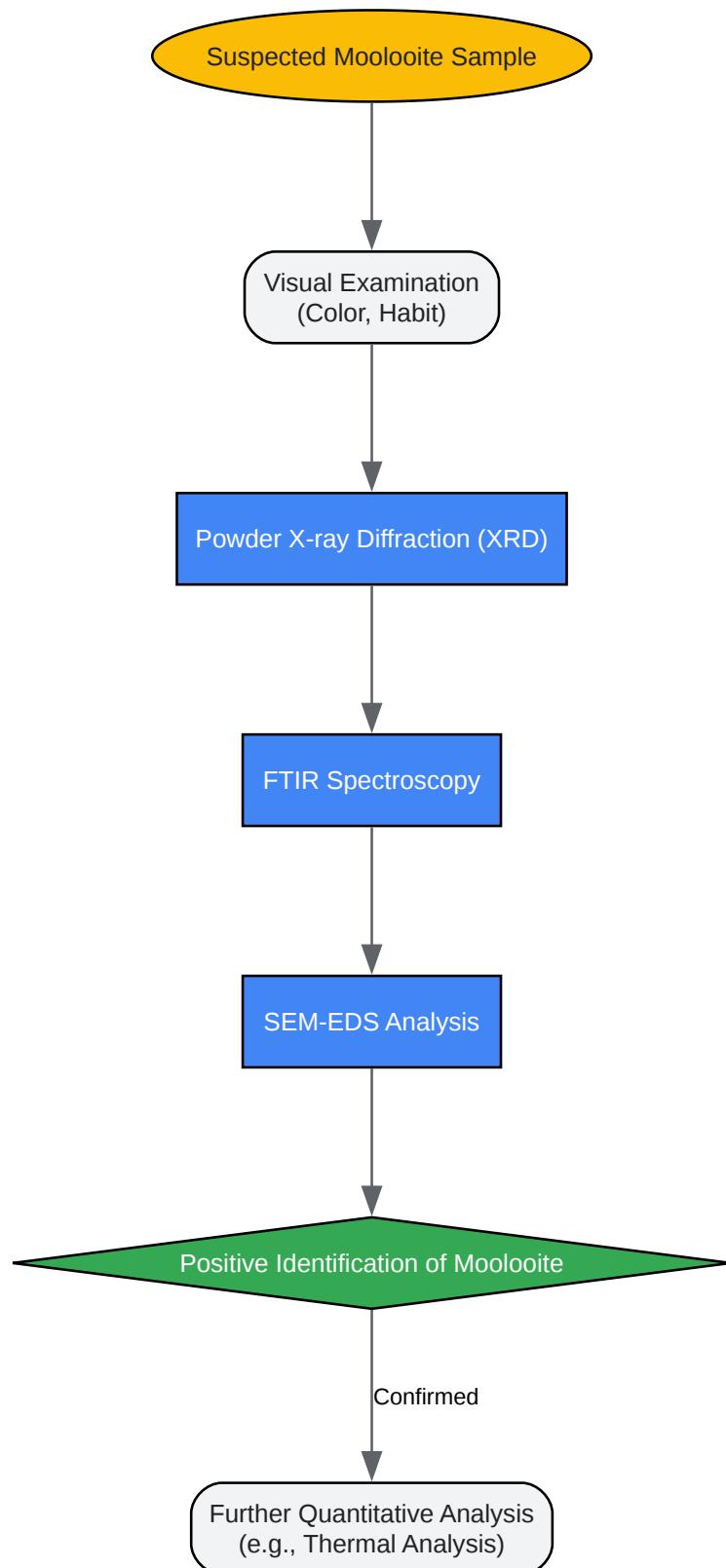
Data Analysis:

- Analyze the resulting spectrum for characteristic absorption bands. For moolooite, key diagnostic bands include those for:
 - Water (O-H stretching): $\sim 3490 \text{ cm}^{-1}$
 - Oxalate (C=O stretching): $\sim 1660 \text{ cm}^{-1}$
 - Oxalate (C-O and C-C stretching): ~ 1365 and 1320 cm^{-1}
 - Metal-Oxygen (Cu-O) vibrations: below 800 cm^{-1} ^{[5][6]}
- Compare the obtained spectrum with reference spectra of moolooite or copper oxalate to confirm its identity.

Visualizations

Biogeochemical Formation Pathway of Moolooite

The following diagram illustrates the key steps in the formation of moolooite through the action of lichens on copper-bearing rocks.



[Click to download full resolution via product page](#)

Caption: Biogeochemical pathway of moolooite formation.

Experimental Workflow for Moolooite Characterization

This diagram outlines the logical workflow for the identification and characterization of a potential moolooite sample.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pages.mtu.edu [pages.mtu.edu]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. Copper oxalate formation by lichens and fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper oxalate formation by lichens and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Kinetic study on the thermal decomposition of copper(II) oxalate - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Moolooite: A Technical Guide to the Natural Occurrence and Properties of Copper Oxalate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15599428#natural-occurrence-of-copper-oxalate-as-moolooite>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com